Bmd-eto
Description
Bmd-eto (N-Butyl-8-((17β)-3,17-dihydroxyestra-1,3,5(10)-trien-17-yl)-N-methyl-7-octynamide) is a synthetic steroidal amide derivative with a molecular formula of C₃₀H₄₃NO₃ and a molecular weight of 465.67 g/mol . It features a modified estrane backbone fused with an octynamide side chain, which confers unique pharmacological properties. The compound is structurally characterized by:
- A steroidal core with hydroxyl groups at positions 3 and 17.
- A butyl-methyl-substituted amide group at position 7 of the octyne chain.
- High lipophilicity due to its extended hydrocarbon side chain.
Experimental data indicate that this compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) and low aqueous solubility (<0.1 mg/mL at 25°C). Its melting point ranges between 145–150°C, and it demonstrates stability under inert atmospheric conditions .
Properties
CAS No. |
131811-66-0 |
|---|---|
Molecular Formula |
C31H45NO3 |
Molecular Weight |
479.7 g/mol |
IUPAC Name |
N-butyl-8-[(13S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-N-methyloct-7-ynamide |
InChI |
InChI=1S/C31H45NO3/c1-4-5-21-32(3)29(34)11-9-7-6-8-10-18-31(35)20-17-28-27-14-12-23-22-24(33)13-15-25(23)26(27)16-19-30(28,31)2/h13,15,22,26-28,33,35H,4-9,11-12,14,16-17,19-21H2,1-3H3/t26?,27?,28?,30-,31+/m0/s1 |
InChI Key |
NMMIXYWKLSLKMM-HATTXFEFSA-N |
SMILES |
CCCCN(C)C(=O)CCCCCC#CC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)O |
Isomeric SMILES |
CCCCN(C)C(=O)CCCCCC#C[C@]1(CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)O)C)O |
Canonical SMILES |
CCCCN(C)C(=O)CCCCCC#CC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)O |
Synonyms |
BMD-ETO N-butyl,N-methyl-8-(3',17'-dihydroxyestra-1',3',5'(10')-trien-17'-yl)-7-octynamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables and Research Findings
Table 1: Comparative Pharmacokinetic Profiles
| Parameter | This compound | EE2 | Bicalutamide |
|---|---|---|---|
| Bioavailability (%) | 65 | 45 | 90 |
| Plasma Protein Binding | 98% | 97% | 95% |
| CYP450 Metabolism | CYP3A4 | CYP3A4/2C9 | CYP3A4 |
| Excretion Route | Renal (60%) | Biliary (70%) | Renal (55%) |
Discussion of Structural and Functional Divergence
- Structural Flexibility : this compound’s steroidal amide design allows reversible AR binding, whereas Bicalutamide’s rigid arylpropionamide structure induces irreversible antagonism .
- Selectivity : EE2’s ethynyl group enhances ERα affinity, while this compound’s N-butyl-N-methylamide group reduces cross-reactivity with ERs .
- Therapeutic Applications : this compound is under investigation for prostate cancer with reduced gynecomastia risk compared to Bicalutamide .
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